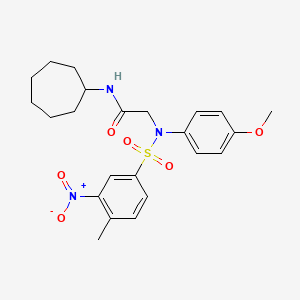![molecular formula C15H13F6N5 B4022282 2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(2,6-dimethylphenyl)guanidine](/img/structure/B4022282.png)
2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(2,6-dimethylphenyl)guanidine
Descripción general
Descripción
2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(2,6-dimethylphenyl)guanidine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of trifluoromethyl groups, which are known to enhance the biological activity and stability of the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(2,6-dimethylphenyl)guanidine typically involves the reaction of 4,6-bis(trifluoromethyl)pyrimidine with 2,6-dimethylphenyl isocyanate in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction mixture is then heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reaction time, which are critical for the successful synthesis of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(2,6-dimethylphenyl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(2,6-dimethylphenyl)guanidine has several scientific research applications, including:
Medicinal Chemistry: Used as a lead compound in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding.
Industrial Applications: Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(2,6-dimethylphenyl)guanidine involves the inhibition of specific enzymes or receptors in the body. The trifluoromethyl groups enhance the binding affinity of the compound to its molecular targets, thereby increasing its potency. The compound may also interfere with cellular signaling pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4,6-Dichloropyrimidin-2-yl]-1-(2,6-dimethylphenyl)guanidine
- 2-[4,6-Dimethylpyrimidin-2-yl]-1-(2,6-dimethylphenyl)guanidine
- 2-[4,6-Difluoropyrimidin-2-yl]-1-(2,6-dimethylphenyl)guanidine
Uniqueness
The presence of trifluoromethyl groups in 2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(2,6-dimethylphenyl)guanidine makes it unique compared to other similar compounds. These groups enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
2-[4,6-bis(trifluoromethyl)pyrimidin-2-yl]-1-(2,6-dimethylphenyl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F6N5/c1-7-4-3-5-8(2)11(7)25-12(22)26-13-23-9(14(16,17)18)6-10(24-13)15(19,20)21/h3-6H,1-2H3,(H3,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPZNLNMVOOULK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=NC2=NC(=CC(=N2)C(F)(F)F)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F6N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)phenol;hydrochloride](/img/structure/B4022199.png)
![3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4022204.png)
![5,5'-[(4-hydroxyphenyl)methylene]bis[6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B4022228.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4022236.png)
![(5E)-1-(2-methoxyphenyl)-5-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4022238.png)
![N-[furan-2-yl-(8-hydroxy-5-nitroquinolin-7-yl)methyl]-2-methylpropanamide](/img/structure/B4022245.png)
![N-[(4-chlorophenyl)(8-hydroxy-5-nitro-7-quinolinyl)methyl]cyclohexanecarboxamide](/img/structure/B4022253.png)

![N-isopropyl-2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoyl)amino]benzamide](/img/structure/B4022265.png)
![ethyl 1-[2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetyl]piperidine-4-carboxylate](/img/structure/B4022271.png)


![n-[(3,4-Dimethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]-3-phenylpropanamide](/img/structure/B4022297.png)

